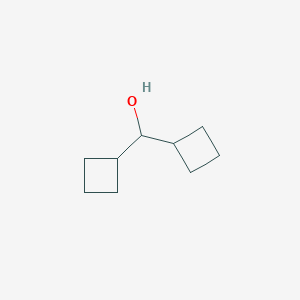
Dicyclobutylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclobutylmethanol is an organic compound characterized by the presence of two cyclobutyl groups attached to a central methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicyclobutylmethanol can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with formaldehyde, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor system. This method ensures a consistent supply of reactants and allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclobutylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of dicyclobutylmethanone.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, converting this compound to dicyclobutylmethane.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride, resulting in the formation of dicyclobutylchloromethane.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Dicyclobutylmethanol has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which dicyclobutylmethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of certain enzymes and receptors involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of G-protein coupled receptors and other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
- Cyclobutanemethanol
- Cyclobutylmethanol
- Dicyclobutylmethane
Comparison: Dicyclobutylmethanol is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties compared to its analogs This structural uniqueness contributes to its varied reactivity and potential applications
Eigenschaften
CAS-Nummer |
41140-06-1 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
di(cyclobutyl)methanol |
InChI |
InChI=1S/C9H16O/c10-9(7-3-1-4-7)8-5-2-6-8/h7-10H,1-6H2 |
InChI-Schlüssel |
DVTRIDOIGHJKSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(C2CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
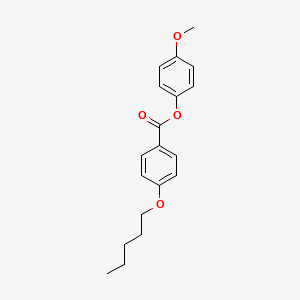
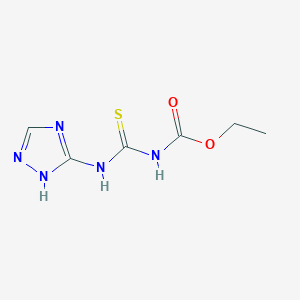
methanone](/img/structure/B14013331.png)
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
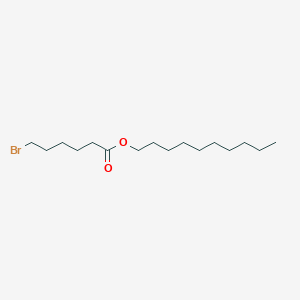

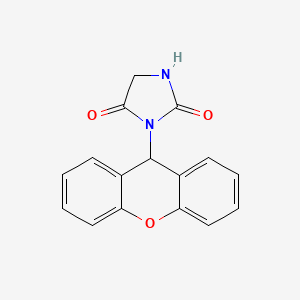
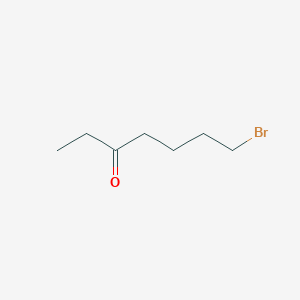
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
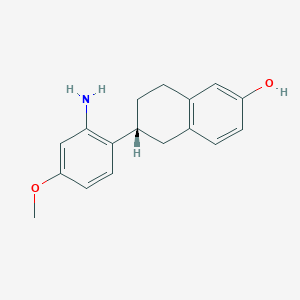
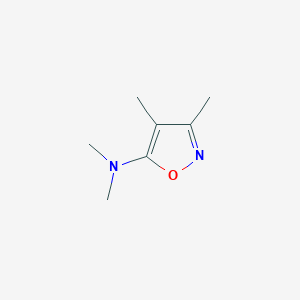
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)
